molecular formula C10H11Br B6284931 (4-bromobut-3-en-2-yl)benzene CAS No. 119405-99-1

(4-bromobut-3-en-2-yl)benzene

Cat. No.: B6284931
CAS No.: 119405-99-1
M. Wt: 211.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromobut-3-en-2-yl)benzene is a valuable halogenated building block in organic synthesis. Its structure, featuring a benzene ring and a bromine substituent on an unsaturated carbon chain, makes it a versatile precursor for constructing complex molecular architectures. A primary research application of related bromo-but-enyl benzene compounds is their use in aza-Prins cyclization reactions . In this context, they serve as key substrates for the selective synthesis of nitrogen-containing heterocycles, such as gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines , which are privileged scaffolds in medicinal chemistry and drug discovery . The bromine atom acts as a handle for further functionalization, enabling ring-forming and coupling reactions that are essential for developing pharmacologically active compounds. This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any consumer use. Researchers should handle this material with care, as related bromoalkene compounds can be harmful if inhaled or swallowed and may cause skin and eye irritation . Standard safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are strongly recommended.

Properties

CAS No.

119405-99-1

Molecular Formula

C10H11Br

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4 Bromobut 3 En 2 Yl Benzene

Carbon-Carbon Bond Forming Reactions Involving (4-bromobut-3-en-2-yl)benzene

The presence of a vinyl bromide moiety makes this compound a suitable electrophile for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Transition metal catalysis provides powerful tools for the functionalization of vinyl halides like this compound.

The Suzuki reaction , which couples an organohalide with an organoboron species, is a widely used method for forming carbon-carbon bonds. chinesechemsoc.org In the context of this compound, a palladium catalyst is typically employed to facilitate the reaction with a boronic acid or its ester. chinesechemsoc.org The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A zinc-mediated in situ generation of vinyl bromides followed by a palladium-catalyzed Suzuki cross-coupling has been demonstrated as an effective one-pot, three-component reaction to form trisubstituted double bonds. thieme-connect.de

The Heck reaction offers another avenue for C-C bond formation, reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org this compound, as a vinyl halide, can serve as the electrophilic partner in this reaction. wikipedia.org The process generally follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Mechanistic studies on similar systems have shown that additives like tetrabutylammonium (B224687) bromide (TBAB) can be crucial in stabilizing the Pd(0) catalyst and preventing side reactions such as dehalogenation. beilstein-journals.org

Nickel-catalyzed reductive coupling has emerged as a valuable method for coupling two electrophiles, such as an aryl halide and a vinyl bromide. nih.gov This approach is advantageous as it avoids the pre-formation of organometallic reagents. Studies have shown that nickel-based catalytic systems can effectively couple aryl halides with vinyl bromides with high functional group tolerance and chemoselectivity between the two C(sp²)–halide partners. nih.govresearchgate.net These reactions often employ a stoichiometric metallic reductant like manganese or zinc powder, although recent advancements have introduced photoredox and electrochemical methods that use terminal reductants like triethylamine. chinesechemsoc.orgnih.gov

Table 1: Typical Conditions for Transition Metal-Mediated Cross-Coupling of Vinyl Bromides

Reaction Catalyst Ligand (Typical) Base (Typical) Solvent (Typical)
Suzuki CouplingPd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene, Water
Heck ReactionPd(OAc)₂, PdCl₂PPh₃, PHOX, BINAPEt₃N, K₂CO₃DMF, Acetonitrile
Ni-Reductive CouplingNiCl₂·glymedtbbpy, bipyridine-DMF, THF

This table presents generalized conditions based on literature for similar vinyl bromide substrates.

While transition metal catalysis is dominant, concerns over cost and toxicity have spurred the development of transition-metal-free cross-coupling methods. cas.cn These reactions often proceed through different mechanistic pathways, such as radical-mediated or aryne pathways. cas.cn Base-promoted homolytic aromatic substitution (HAS) type reactions have been reported for the coupling of aryl halides with arenes, which could be conceptually extended to vinyl halides. rsc.org Another approach involves the use of lithium chloride (LiCl) to promote the coupling of aryl halides with organostannanes, a method that has shown high functional group tolerance. nih.gov Research has also demonstrated that perfluorophenylboronic acid can catalyze the cross-coupling of tertiary propargylic alcohols with hetero-areneboronic acids under mild, transition-metal-free conditions. chemrxiv.orgchemrxiv.org

Diethylzinc can mediate the cross-coupling of brominated carbonyl compounds through a halogen-metal exchange mechanism. nih.gov This process involves the chemoselective formation of zinc enolates from α,α-dibromoketones, which then react with α-bromocarbonyl compounds to form 1,4-dicarbonyl compounds. nih.gov While not directly demonstrated for this compound, the principle of diethylzinc-mediated halogen-metal exchange could potentially be applied to activate the vinyl bromide for subsequent coupling reactions.

Nucleophilic Substitution Processes at the Bromine-Substituted Carbon of this compound

Nucleophilic substitution at an sp²-hybridized carbon, as in this compound, is mechanistically distinct and generally more challenging than at an sp³-hybridized carbon.

Traditional S_N2 reactions are disfavored due to the steric hindrance of the planar alkene structure, which prevents the required backside attack of the nucleophile. quora.com Furthermore, the electron density of the double bond can cause electronic repulsion with the incoming nucleophile. quora.com The S_N1 pathway is also unfavorable because it would require the formation of a highly unstable vinyl cation. quora.com

Despite these challenges, nucleophilic substitution on vinyl halides can occur under specific conditions. Mechanisms such as the S_RN1 (radical-nucleophilic substitution) have been observed, which involve a radical chain process. acs.org Intramolecular nucleophilic substitution at an sp² carbon has been shown to proceed via an S_N2-type pathway (in-plane attack) for oxygen, nitrogen, and carbon nucleophiles. researchgate.net Palladium-catalyzed reactions can also facilitate a formal cine-substitution, where an amine adds to the vinyl bromide to form an enamine intermediate, which then undergoes a subsequent reaction, effectively shifting the position of substitution. rsc.org

Elimination Reactions (E2 Mechanisms) Leading to Novel Alkene Products from this compound

Elimination reactions of vinyl halides like this compound can lead to the formation of alkynes. The predominant mechanism for this transformation is the E2 (bimolecular elimination) pathway, which requires a strong base. stackexchange.com

A critical aspect of the E2 mechanism is the stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromine). almerja.comstackexchange.com This means the H and Br atoms must be in the same plane and on opposite sides of the C-C single bond axis. In a vinyl system, this translates to a trans relationship between the β-hydrogen and the bromine across the double bond. almerja.com Consequently, the Z-isomer of a vinyl bromide, where the β-hydrogen and bromine are trans, undergoes E2 elimination to form an alkyne significantly faster than the corresponding E-isomer, where they are syn (on the same side). almerja.com Given that this compound can exist as E and Z isomers, their reactivity in E2 reactions would be expected to differ based on this stereochemical principle.

Table 2: Stereochemical Requirement for E2 Elimination of Vinyl Bromides

Isomer H-Br Relationship E2 Reaction Rate Product
Z-isomertrans (anti-periplanar)FasterAlkyne
E-isomercis (syn-periplanar)SlowerAlkyne

Electrophilic Addition Reactions to the Alkene Moiety of this compound

The double bond in this compound is susceptible to electrophilic addition. The presence of the phenyl group creates a conjugated system, which influences the regiochemistry of the addition.

When an electrophile, such as a proton from HBr, adds to the conjugated system, it forms a resonance-stabilized allylic carbocation. libretexts.org The initial protonation occurs to yield the most stable carbocation intermediate. libretexts.org The subsequent attack by the nucleophile (Br⁻) can occur at either of the two carbons sharing the positive charge in the resonance hybrid. libretexts.org This leads to a mixture of products known as the 1,2-addition product (kinetic product) and the 1,4-addition product (thermodynamic product). libretexts.orgyoutube.com The phenyl group's ability to stabilize the adjacent carbocation through resonance will significantly influence the reaction pathway and product distribution. stackexchange.com

Table 3: Potential Products from Electrophilic Addition of HBr to this compound

Addition Type Intermediate Product Structure Product Name
1,2-AdditionResonance-stabilized allylic carbocationPh-C(Br)(CH₃)-CH(Br)-CH₃(1,2-dibromobut-1-yl)benzene derivative
1,4-AdditionResonance-stabilized allylic carbocationPh-C(CH₃)=CH-CH₂Br(4-bromobut-2-en-2-yl)benzene derivative

Note: The exact product structures and names depend on the specific isomer of the starting material and the regiochemistry of the initial protonation.

Radical Reactions and Mechanistic Pathways for this compound

The presence of a carbon-carbon double bond and a carbon-bromine bond in this compound makes it a candidate for participating in radical reactions. These reactions are typically initiated by the generation of a radical species, which can then interact with the molecule in several ways.

One of the key mechanistic pathways available to aryl-substituted vinyl bromides is radical cyclization. While specific studies on the radical cyclization of this compound are not extensively documented, the behavior of analogous systems provides significant insight. For instance, the cyclization of vinyl radicals onto aryl rings is a known process. In a related system, the addition of a toluenesulfanyl radical to propynyl (B12738560) benzyl (B1604629) ethers leads to the formation of vinyl radicals that can undergo cyclization. acs.org

The regioselectivity of radical addition to the double bond is a critical factor. For a molecule like this compound, a radical could theoretically add to either carbon of the vinyl group. The subsequent cyclization of the resulting radical intermediate would depend on the stereochemistry of the double bond and the nature of the attacking radical. It has been observed that the cyclization of (E)-vinyl radicals can be influenced by steric factors. acs.org

Furthermore, transition metals can catalyze radical reactions involving vinyl halides. These reactions often proceed through the formation of vinyl radical intermediates which can then be quenched or participate in further transformations. rsc.org For example, visible-light photoredox catalysis has been employed to facilitate the vinylation and allylation of electrophilic radicals using potassium trifluoroborate reagents, a process that involves a key radical addition step. researchgate.net

The table below summarizes potential radical reaction pathways for this compound based on known reactions of similar compounds.

Reaction Type Initiator/Catalyst Potential Intermediate Potential Product Type Governing Factors
Intramolecular Radical CyclizationRadical Initiator (e.g., AIBN)Substituted phenylvinyl radicalPolycyclic aromatic compoundStereochemistry, Steric hindrance
Intermolecular Radical AdditionRadical Species (e.g., R•)Substituted alkyl radicalFunctionalized butane (B89635) derivativeNature of the attacking radical
Transition Metal-Catalyzed Radical ReactionTransition Metal Catalyst (e.g., Cu, Ag)Vinyl radical intermediateVaried, depending on quenching agentCatalyst, Ligands, Reaction conditions

Vinylic Cation Formation and Reactivity Studies Relevant to Aryl-Substituted Vinyl Bromides

The formation of a vinylic cation from this compound would involve the heterolytic cleavage of the carbon-bromine bond, resulting in a positive charge on the sp2-hybridized carbon. However, vinylic cations are known to be highly unstable intermediates. wikipedia.orgyoutube.comyoutube.com This inherent instability has profound implications for the reactivity of vinyl halides in nucleophilic substitution reactions.

Generally, vinylic halides, including aryl-substituted ones, are unreactive towards SN1 and SN2 reactions. youtube.comyoutube.com In an SN1 pathway, the formation of the unstable vinylic cation is energetically unfavorable. youtube.com For an SN2 reaction, the backside attack by a nucleophile is hindered by the electron cloud of the double bond and the steric bulk of the substituents. youtube.com

Despite their instability, vinylic cations have been proposed as transient intermediates in certain reactions, such as the solvolysis of vinyl halides and electrophilic additions to alkynes. wikipedia.org The presence of an aryl group can influence the stability of a vinylic cation, although the resonance stabilization is often limited due to the orthogonality of the empty p-orbital of the cation and the π-system of the aryl ring. wikipedia.org

The acid-catalyzed hydration of arylacetylene derivatives, for example, is thought to proceed through the formation of a vinylic cation at the aryl-substituted carbon. wikipedia.org While this compound is not an alkyne, this illustrates a context where aryl-substituted vinylic cations can be formed.

The table below outlines the general unreactivity of aryl-substituted vinyl bromides in standard nucleophilic substitution reactions and the conditions under which vinylic cation formation might be relevant.

Reaction Pathway Reactivity of Aryl-Substituted Vinyl Bromides Reason for Reactivity/Unreactivity Relevant Conditions
SN1 ReactionGenerally unreactiveHigh energy and instability of the vinylic cation intermediate. youtube.comyoutube.comHighly forcing conditions, superacid media (hypothetical).
SN2 ReactionGenerally unreactiveSteric hindrance and electronic repulsion from the π-bond preventing backside attack. youtube.comNot typically observed.
Electrophilic Addition (to related alkynes)N/A (for the vinyl bromide itself)Formation of a transient vinylic cation intermediate upon protonation of the triple bond. wikipedia.orgAcidic conditions.
SolvolysisVery slow, often requiring harsh conditionsUnfavorable formation of the vinylic cation. wikipedia.orgHigh temperatures, strongly ionizing solvents.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 4 Bromobut 3 En 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Elucidation of Structure and Stereoisomers via ¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity and stereochemistry of (4-bromobut-3-en-2-yl)benzene. The presence of a stereocenter at the second carbon and a double bond between the third and fourth carbons gives rise to the possibility of E and Z isomers, which would be distinguishable by NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the vinylic proton, the methine proton, and the methyl protons. The chemical shifts (δ) and coupling constants (J) would be crucial in assigning these protons. For a related compound, (E)-(3-bromoprop-1-en-1-yl)benzene, the vinylic protons appear at approximately 6.36-6.59 ppm, and the aromatic protons are observed in the range of 7.24-7.34 ppm. chemicalbook.com For this compound, the methyl group protons would likely appear as a doublet, while the methine proton adjacent to the phenyl group would be a multiplet. The vinylic proton's coupling constant would be indicative of the double bond's stereochemistry, with a larger J-value (typically 12-18 Hz) for the E-isomer and a smaller value (6-12 Hz) for the Z-isomer.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For the phenyl group, characteristic signals would appear in the aromatic region (around 120-140 ppm). The carbons of the butenyl chain, including the methyl, methine, and vinylic carbons, would have distinct chemical shifts. The position of the brominated vinylic carbon would be significantly influenced by the halogen's electronegativity. In the PubChem database, an entry for the isomeric compound [(E)-4-bromobut-2-en-2-yl]benzene indicates the availability of ¹³C NMR spectral data, which would serve as a valuable comparison. nih.gov

A hypothetical ¹H and ¹³C NMR data table based on known chemical shift ranges for similar structures is presented below.

Assignment Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Methyl (CH₃)1.2 - 1.5 (d)15 - 25
Methine (CH-Ph)3.5 - 4.0 (m)40 - 50
Vinylic (CH=)6.0 - 6.5 (m)120 - 130
Vinylic (C-Br)-110 - 120
Aromatic (C₆H₅)7.2 - 7.5 (m)125 - 145

Application of 2D NMR Experiments (e.g., COSY, HETCOR) for Complete Signal Assignments

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the methine proton and the adjacent methyl protons, as well as between the methine proton and the vinylic proton, confirming their connectivity within the butenyl chain.

HETCOR (Heteronuclear Correlation): A ¹H-¹³C HETCOR (or more modern versions like HSQC and HMBC) experiment is used to correlate proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal. For example, the proton signal for the methyl group would show a correlation to the methyl carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁Br), the nominal molecular weight is 210 or 212 g/mol , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This characteristic isotopic pattern is a key signature in the mass spectrum.

The computed monoisotopic mass for the isomer [(E)-4-bromobut-2-en-2-yl]benzene is 210.00441 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₁Br.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of the bromine atom, leading to a peak at m/z 131, or cleavage of the butenyl chain.

Ion m/z (relative to ⁷⁹Br) Interpretation
[M]⁺210Molecular ion
[M+2]⁺212Molecular ion with ⁸¹Br
[M-Br]⁺131Loss of bromine atom
[C₇H₇]⁺91Tropylium ion (rearrangement)

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C=C stretching of the benzene ring would be observed in the 1600-1450 cm⁻¹ region. The C=C stretching of the alkene would also be in this region. A key absorption would be the C-Br stretching vibration, typically found in the lower frequency region of the spectrum (around 600-500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring and the C=C double bond are expected to show strong Raman signals. The symmetric vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum, aiding in a more complete vibrational analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a sample and for separating isomers.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile compounds like this compound. A GC analysis would provide information on the purity of the sample, with any impurities appearing as separate peaks in the chromatogram. The retention time would be characteristic of the compound under specific chromatographic conditions. Furthermore, GC could potentially separate the E and Z isomers, which would likely have slightly different retention times.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for both purity assessment and preparative separation of the E and Z isomers. A chiral stationary phase could potentially be used to separate enantiomers if the synthesis results in a racemic mixture. The choice of the mobile and stationary phases would be critical for achieving good separation.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

While obtaining a suitable single crystal of this compound itself might be challenging if it is a liquid at room temperature, derivatives can be synthesized to facilitate X-ray crystallographic analysis. This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Computational and Theoretical Studies on 4 Bromobut 3 En 2 Yl Benzene

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. iastate.edu These methods solve the Schrödinger equation to determine the electronic wavefunction, which in turn yields information about molecular structure, energy, and electronic properties. iastate.edunorthwestern.edu For (4-bromobut-3-en-2-yl)benzene, these calculations would be crucial for elucidating its three-dimensional geometry and the distribution of electrons.

Conformational Analysis: The molecule possesses several single bonds around which rotation can occur, leading to different spatial arrangements known as conformers. The flexibility of the bromobutenyl chain allows the phenyl and bromo-alkene groups to adopt various orientations relative to each other. Computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are used to perform a conformational analysis. nih.gov This involves calculating the potential energy surface (PES) by systematically rotating the dihedral angles of the molecule to identify stable, low-energy conformers and the energy barriers between them. nih.gov For instance, the rotation around the bond connecting the phenyl ring to the butenyl chain would be a key area of investigation. The calculations would reveal the most stable conformer, which is the geometry the molecule is most likely to adopt.

Electronic Structure: Once the stable geometry is identified, quantum chemical calculations can determine its electronic properties. arxiv.orgresearchgate.net Key parameters include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's reactivity and electronic stability. acs.org Furthermore, these calculations can map the electrostatic potential (ESP) onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the π-system of the benzene (B151609) ring and the double bond, as well as the electronegative bromine atom, would be prominent features of its electronic landscape.

Mechanistic Probing and Transition State Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. youtube.com It allows chemists to model the transformation from reactants to products, identifying the high-energy transition state that represents the reaction barrier. youtube.comyoutube.com

For this compound, several reactions could be investigated. A primary example is nucleophilic substitution, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. Another possibility is an elimination reaction (dehydrohalogenation), forming a diene. DFT calculations can model these pathways by locating the transition state structure for each proposed mechanism. youtube.com

The process involves optimizing the geometry of the reactant(s) and product(s) and then using specialized algorithms to find the saddle point on the potential energy surface that connects them, which is the transition state. youtube.com Key outputs of these calculations are the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between reactants and products). youtube.com These values predict the feasibility and rate of a reaction. For example, comparing the activation energies for substitution versus elimination would reveal which pathway is kinetically favored. While transition state theory is a powerful explanatory tool, it is worth noting that for some reactions like hydroboration, dynamic effects beyond the transition state can be necessary to fully account for selectivity. wisc.edu

Prediction of Spectroscopic Parameters and Isomer Ratios for this compound

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds. nmrdb.orgbohrium.com Methods based on DFT can calculate the magnetic shielding constants of atomic nuclei, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. github.iofrontiersin.org

For this compound, one could predict the ¹H and ¹³C NMR spectra. nmrdb.org The predicted chemical shifts for the protons and carbons in the phenyl ring, the alkene, and the methyl group would provide a theoretical fingerprint of the molecule. This is particularly useful for distinguishing between different isomers, as the electronic environment of each nucleus is highly sensitive to the molecular structure. bohrium.com Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum, helping to identify the presence of functional groups like the C=C double bond and the C-Br bond.

Computational methods can also predict the relative stability of different isomers. quora.com For example, if a synthesis could potentially produce both the E and Z isomers of the double bond, DFT calculations could determine the difference in their thermodynamic stabilities by comparing their total energies. uobabylon.edu.iq This energy difference can be used with Boltzmann statistics to predict the equilibrium ratio of the isomers at a given temperature, providing insight into the expected product distribution of a reaction.

Analysis of Intramolecular Interactions and Substituent Effects in Aryl-Substituted Alkenes

The structure of this compound features a phenyl group and a bromoalkenyl group, which mutually influence each other's electronic properties. This interaction is known as a substituent effect. acs.org Computational analysis can quantify these effects and explore potential intramolecular interactions.

Substituent Effects: The phenyl group and the bromoalkenyl chain act as substituents on each other. The phenyl group attached to an alkene can delocalize the π-electrons of the double bond, which can reduce its electron density and affect its reactivity toward electrophiles. stackexchange.com Conversely, the bromoalkenyl group influences the electron distribution in the phenyl ring. These effects can be analyzed computationally by examining changes in atomic charges, bond lengths, and molecular orbital energies. nih.gov The transmission of these electronic effects can be quantified and correlated with empirical scales like the Hammett substituent constants. acs.org These effects are a combination of inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).

Intramolecular Interactions: The flexibility of the butenyl chain might allow it to fold back, bringing the phenyl ring and the double bond or bromine atom into close proximity. d-nb.infonih.gov This could lead to intramolecular interactions, such as π-stacking (aryl-vinyl) or other van der Waals forces. beilstein-journals.org Computational studies can explore these possibilities by calculating the interaction energies in different folded conformations. researchgate.net DFT calculations, particularly those that include corrections for dispersion forces, are essential for accurately describing these weak but structurally significant interactions. nih.gov These interactions can stabilize certain conformations and potentially influence the molecule's reactivity. researchgate.net

Illustrative Computational Data for this compound

The following table presents the type of data that would be generated from a comprehensive computational study of this compound. The values are hypothetical and for illustrative purposes only.

Computational ParameterPredicted Value / DescriptionMethodology
Most Stable ConformerAnti-periplanar arrangement of Phenyl and Bromoalkenyl groupsDFT/B3LYP/6-31G(d)
Relative Energy of Syn Conformer+3.5 kcal/molDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap5.2 eVDFT
Predicted ¹H NMR Chemical Shift (alkene H)δ 6.1-6.4 ppmGIAO-DFT
Predicted ¹³C NMR Chemical Shift (C-Br)δ 110-115 ppmGIAO-DFT
Activation Energy (SN2 reaction with Cl⁻)25 kcal/molDFT-TS Calculation

Applications of 4 Bromobut 3 En 2 Yl Benzene As a Synthetic Intermediate

Role as a Versatile Building Block for Diverse Organic Scaffolds

The chemical structure of (4-bromobut-3-en-2-yl)benzene offers multiple reactive sites, rendering it a versatile building block in organic synthesis. The presence of a bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. wikipedia.org This allows for the introduction of a wide range of functional groups, such as amines, cyanides, and thiocyanates, thereby enabling the synthesis of a variety of organic scaffolds. wikipedia.org

Furthermore, the vinyl bromide moiety can participate in dehydrohalogenation reactions to form alkynes. wikipedia.org This transformation is a powerful tool for constructing more complex carbon skeletons. The alkene double bond itself can undergo various addition reactions, further expanding the range of accessible molecular structures. The phenyl group can also be modified through electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the reactive butenyl chain. libretexts.org

The combination of these reactive features in a single molecule allows for sequential and controlled modifications, making this compound a valuable precursor for the synthesis of polysubstituted aromatic and aliphatic compounds. libretexts.org Its utility is analogous to other haloalkanes which are often inexpensive and readily available starting materials for a wide array of chemical transformations. wikipedia.org

Table 1: Potential Reactions of this compound for the Synthesis of Diverse Scaffolds

Reaction TypeReagentsProduct Type
Nucleophilic SubstitutionNu⁻ (e.g., CN⁻, N₃⁻, R₂NH)Substituted butenylbenzenes
DehydrohalogenationStrong Base (e.g., NaNH₂)Phenyl-substituted alkynes
Cross-Coupling ReactionsOrganometallic reagentsAryl- or vinyl-substituted butenes
Addition to AlkeneElectrophiles (e.g., HBr, Br₂)Dihalo- or halohydrin derivatives

Utility in the Synthesis of Complex Molecules and Heterocyclic Compounds

The reactivity of this compound has been harnessed in the synthesis of complex biologically active molecules. A notable example is its use as a key intermediate in the synthesis of a novel cholinesterase inhibitor, N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine. researchgate.netmdpi.com In this synthesis, the "bromobut-3-en-2-yl" moiety is coupled with 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA) via a nucleophilic substitution reaction. researchgate.netmdpi.com This demonstrates the utility of this compound and its derivatives in constructing complex molecular frameworks with potential therapeutic applications. researchgate.netmdpi.com

The vinyl halide functionality also opens the door to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of complex natural products and pharmaceuticals. For instance, a Suzuki cross-coupling reaction could be employed to couple the vinyl bromide with a boronic acid, leading to the formation of a more complex diene structure. nih.gov The ability to participate in such reactions makes this compound a valuable tool for the construction of intricate molecular architectures, including those containing heterocyclic rings.

Table 2: Example of a Complex Molecule Synthesized Using a (4-bromobut-3-en-2-yl) Moiety

Starting MaterialReagentProductApplication
(E)-1,4-dibromo-but-2-ene (precursor to the "bromobut-3-en-2-yl" moiety)9-amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA)N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amineCholinesterase Inhibitor for potential Alzheimer's Disease Treatment researchgate.netmdpi.com

Precursor in Materials Science Research

While specific examples of the use of this compound in materials science are not extensively documented, its chemical structure suggests potential applications in this field. The presence of a vinyl group makes it a candidate for polymerization reactions. Vinyl monomers are the building blocks for a wide range of polymers with diverse properties and applications. The phenyl group would impart rigidity and thermal stability to the resulting polymer, while the bromine atom could be used for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Furthermore, the ability of the vinyl bromide to participate in cross-coupling reactions could be exploited to synthesize conjugated polymers. These materials are of great interest for their electronic and optical properties and are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound monomer could be copolymerized with other suitable monomers to create materials with tailored electronic and physical properties.

Application in the Study of Enzyme-Catalyzed Reactions Involving Alkenes

The field of biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. numberanalytics.com Haloalkane dehalogenases (HLDs) are a class of enzymes that catalyze the cleavage of carbon-halogen bonds in a variety of halogenated compounds. muni.cz These enzymes have a broad substrate specificity and can act on chlorinated, brominated, and iodinated substrates. nih.gov

This compound, as a bromoalkene, represents a potential substrate for HLDs. The study of the enzymatic dehalogenation of this compound could provide valuable insights into the mechanism and substrate scope of these enzymes. muni.cz The reaction would likely proceed via a nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of an alcohol and a bromide ion. muni.cz

The use of this compound and structurally related compounds as probes can help in understanding the structure-function relationships of HLDs. nih.gov This knowledge is crucial for the development of these enzymes for various biotechnological applications, including bioremediation of environmental pollutants and the synthesis of optically pure compounds. muni.cz The enzymatic resolution of racemic mixtures of chiral haloalkanes is a particularly valuable application of HLDs. muni.cz

Challenges and Future Research Directions in the Chemistry of 4 Bromobut 3 En 2 Yl Benzene

Development of Highly Stereoselective and Regioselective Synthesis Methods for Specific Isomers of (4-bromobut-3-en-2-yl)benzene

A primary challenge in the synthesis of this compound lies in achieving high levels of stereoselectivity and regioselectivity. The presence of a trisubstituted double bond means that (E) and (Z) isomers are possible, and the position of the bromine atom relative to the double bond and the phenyl group is crucial. The literature contains information on isomers such as [(E)-4-bromobut-2-en-2-yl]benzene, highlighting the need for controlled synthetic routes to access specific isomers. nih.gov

The synthesis of related structures often involves multi-step processes where control over the geometry of the double bond is a key challenge. For instance, methods for creating tri- and tetra-substituted alkenes can be complex. scielo.org.bo Future research must focus on developing novel synthetic pathways that allow for the precise installation of the bromine atom and control of the alkene geometry. This could involve the adaptation of stereoselective reactions, such as the Wittig reaction and its variants, or alkyne hydrohalogenation reactions that proceed with a defined stereochemical outcome.

One proposed mechanism for a similar structure involves the reaction of a precursor with (E)-1,4-dibromobut-2-ene, which proceeds through a carbocation intermediate. mdpi.com However, such reactions often yield mixtures of products and require significant optimization to favor a single isomer.

Table 1: Potential Strategies for Stereoselective and Regioselective Synthesis

MethodDescriptionChallenges for this compound
Wittig Reaction Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide.Requires synthesis of a specific ylide and carbonyl precursor; control of E/Z selectivity can be difficult.
Hydroboration-Protonolysis Anti-Markovnikov addition of borane (B79455) across a double or triple bond, followed by protonolysis.Primarily useful for terminal alkynes; may not provide the desired substitution pattern.
Alkyne Carbometalation Addition of an organometallic reagent across an alkyne, followed by quenching with an electrophile (e.g., bromine).Stereoselectivity depends on the metal and reaction conditions; requires a suitable alkyne precursor.
Cross-Coupling Reactions Palladium or nickel-catalyzed reactions to form the carbon skeleton, followed by selective bromination.Requires careful selection of catalysts and coupling partners to control regiochemistry.

Exploration of Novel Catalytic Systems for Carbon-Carbon and Carbon-Bromine Bond Formations in this compound Transformations

The formation of the carbon skeleton and the introduction of the bromine atom are critical steps in the synthesis of this compound. Friedel-Crafts type reactions are a classic method for forming carbon-carbon bonds with aromatic rings, but they often suffer from issues with regioselectivity and catalyst deactivation. chemrevise.orgmsu.edu Future research should explore more advanced catalytic systems that offer greater control.

For instance, modern cross-coupling reactions catalyzed by transition metals like palladium, nickel, or copper could provide a more elegant route to the butenylbenzene core. These methods are known for their high efficiency and selectivity in forming C-C bonds. youtube.com Similarly, the introduction of the bromine atom (C-Br bond formation) could be improved. While electrophilic bromination of alkenes is a standard transformation, it can lead to side reactions and mixtures of isomers. msu.edu Catalytic methods, potentially involving enzymes or novel organocatalysts, could offer milder conditions and higher selectivity. researchgate.net

The vinyl bromide moiety in this compound also makes it an ideal substrate for further transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions. A key area for future research is the development of catalysts that are highly active for these transformations, enabling the efficient use of this compound as a building block for more complex molecules.

Deeper Understanding of Reaction Mechanisms and Transient Intermediates

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and controlling product distribution. Reactions involving substrates like this compound can proceed through various pathways, including those involving carbocations, free radicals, or organometallic intermediates. mdpi.comkhanacademy.org

For example, the synthesis of a related compound was proposed to proceed via a carbocation intermediate formed from (E)-1,4-dibromobut-2-ene. mdpi.com The stability and subsequent reactions of such intermediates are highly dependent on the reaction conditions. The benzylic position in the molecule also suggests the possibility of free-radical pathways, particularly in bromination reactions using reagents like N-bromosuccinimide (NBS). khanacademy.org

Future research should employ a combination of experimental techniques (such as kinetic studies and in-situ spectroscopy) and computational modeling to elucidate the precise nature of the transient species involved in the synthesis and reactions of this compound. This deeper insight will be invaluable for designing more rational and efficient synthetic strategies.

Table 2: Potential Intermediates in Transformations of this compound

Intermediate TypeGenerating ReactionImplications for Selectivity
Carbocation Electrophilic addition to the alkene; Solvolysis of a precursor. mdpi.comCan lead to rearrangements; stereochemical outcome may be difficult to control.
Free Radical Radical bromination at the allylic/benzylic position. khanacademy.orgCan lead to mixtures of regioisomers; requires specific initiators.
Organometallic Cross-coupling reactions; carbometalation.Geometry is often well-defined by the metal's coordination sphere, allowing for high selectivity.

Sustainable and Green Chemistry Approaches to the Synthesis and Transformations of this compound

Traditional organic synthesis methods often rely on hazardous reagents, stoichiometric amounts of promoters, and volatile organic solvents, which raise environmental concerns. A significant future challenge is to develop more sustainable and green approaches for the synthesis and use of this compound.

This includes:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Safer Reagents: Replacing toxic reagents, such as elemental bromine or certain organometallic compounds, with safer alternatives. This could involve using bromide salts with an in-situ oxidation system or exploring biocatalytic routes.

Green Solvents: Minimizing the use of hazardous solvents by switching to water, supercritical fluids, or ionic liquids, or by developing solvent-free reaction conditions.

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure to reduce energy consumption.

Enzyme-catalyzed reactions, for example, offer the potential for high selectivity under mild, aqueous conditions, representing a promising avenue for the green synthesis of halogenated organic molecules. researchgate.net The development of such biocatalytic or chemocatalytic methods that adhere to the principles of green chemistry will be a cornerstone of future research in this area.

Q & A

Q. What are the recommended synthetic routes for (4-bromobut-3-en-2-yl)benzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as bromination of precursor alkenes or nucleophilic substitution reactions. For example, bromination of allylbenzene derivatives using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) can yield the desired product. Optimization requires control of reaction temperature (60–80°C) and solvent polarity (e.g., CCl₄ or THF) to minimize side reactions like over-bromination . Purity can be enhanced via column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the bromoalkene moiety (e.g., deshielded vinyl protons at δ 5.5–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement, as demonstrated in related bromophenyl compounds .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br splitting) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as LUMO energy for Suzuki-Miyaura coupling. The bromine atom’s electronegativity lowers the LUMO energy, enhancing oxidative addition with palladium catalysts. Transition-state analysis can predict regioselectivity in allylic substitution reactions .

Q. What strategies address contradictions in reported biological activities of brominated aromatic compounds?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require systematic validation:

  • Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple cell lines.
  • Structural Analog Comparison: Test derivatives (e.g., 4-bromophenyl vs. 3-bromophenyl isomers) to isolate functional group contributions .
  • Meta-Analysis: Apply statistical tools (e.g., funnel plots) to assess publication bias in existing datasets .

Q. How can researchers design experiments to study the compound’s potential in materials science?

Methodological Answer:

  • Photophysical Studies: UV-Vis and fluorescence spectroscopy evaluate π→π* transitions in the benzene ring and bromoalkene conjugation.
  • Polymer Incorporation: Radical polymerization with styrene derivatives can create bromine-functionalized polymers for flame retardancy or optoelectronic applications .
  • Thermal Stability: TGA/DSC analysis under nitrogen assesses decomposition thresholds (e.g., bromine loss at >200°C) .

Data-Driven Analysis

Q. What analytical methods resolve purity discrepancies in synthesized batches?

Methodological Answer:

  • HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients detect impurities (e.g., dibrominated byproducts).
  • Elemental Analysis: Confirm Br content (theoretical vs. experimental) to identify stoichiometric errors .
  • GC-MS: Monitor volatile byproducts (e.g., unreacted precursors) in reaction mixtures .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic cycles?

Methodological Answer:

  • Steric Maps: Molecular mechanics simulations (e.g., MM2) quantify steric hindrance around the bromine atom.
  • Hammett Constants: σ values for substituents (e.g., Br: σₚ = +0.23) predict electronic effects on reaction rates.
  • Kinetic Isotope Effects (KIE): Deuterium labeling at allylic positions probes mechanistic pathways (e.g., radical vs. polar mechanisms) .

Safety and Best Practices

Q. What protocols mitigate risks associated with handling brominated alkenes?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation of volatile bromine byproducts.
  • Personal Protective Equipment (PPE): Nitrile gloves and safety goggles are mandatory.
  • Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.